molecular formula C15H16Cl2N2S B3038762 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899912-56-2

3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B3038762
CAS RN: 899912-56-2
M. Wt: 327.3 g/mol
InChI Key: YBDMAVMNLAHOBJ-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione” is a complex organic molecule. It contains a 2,4-dichlorophenol moiety, which is a derivative of phenol containing two chlorine atoms . It also seems to have a diazaspiro undecene structure, which is a type of spiro compound where two nitrogen atoms are incorporated in the rings. The “thione” at the end suggests the presence of a sulfur atom, possibly in a double bond configuration.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (from the diazaspiro undecene) and various functional groups (from the 2,4-dichlorophenyl and thione). The exact structure would depend on the specific locations and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could include further studies to understand its properties, development of synthesis methods, or exploration of its uses in areas like medicine or materials science .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2S/c16-10-5-6-11(12(17)9-10)13-14(20)19-15(18-13)7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMAVMNLAHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC(=S)C(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 3
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 4
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 5
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 6
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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